molecular formula C9H13BrN2O2S2 B12329511 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine

1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine

Cat. No.: B12329511
M. Wt: 325.3 g/mol
InChI Key: AJUJSWYKINZZKM-UHFFFAOYSA-N
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Description

1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a sulfonyl group and a piperidin-4-ylamine moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine typically involves multiple steps. One common method starts with the bromination of thiophene to form 5-bromo-thiophene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield 5-bromo-thiophene-2-sulfonyl chloride . The final step involves the reaction of this sulfonyl chloride with piperidin-4-ylamine under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine is unique due to the presence of both the sulfonyl and piperidin-4-ylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H13BrN2O2S2

Molecular Weight

325.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C9H13BrN2O2S2/c10-8-1-2-9(15-8)16(13,14)12-5-3-7(11)4-6-12/h1-2,7H,3-6,11H2

InChI Key

AJUJSWYKINZZKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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